3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves several steps, typically starting with the formation of the quinazolinone core. Common synthetic routes include:
Aza-reaction: This involves the coupling of an imine with an electron-rich alkene, often facilitated by catalysts.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or nickel are used to catalyze the formation of the quinazolinone ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Chemical Reactions Analysis
3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE undergoes various chemical reactions, including:
Scientific Research Applications
3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used to study its effects on bacterial biofilm formation and quorum sensing.
Pharmacological Research: It is explored for its potential to inhibit specific enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can be compared with other quinazolinone derivatives, such as:
Quinazolin-4-one: Known for its antimicrobial and anticancer properties.
Quinazolin-2-one: Exhibits anti-inflammatory and analgesic activities.
Quinazolin-2,4-dione: Used in the treatment of bacterial infections and as an anticonvulsant.
The uniqueness of 3-METHYL-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-methyl-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H19N3O3S/c1-13-7-10-21-16-6-5-14(12-15(16)18(22)19-17(21)11-13)25(23,24)20-8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3 |
InChI Key |
LHXJGGCTOOCKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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